molecular formula C12H11NO3S B2439019 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid CAS No. 926190-80-9

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid

Cat. No. B2439019
CAS RN: 926190-80-9
M. Wt: 249.28
InChI Key: DTMVALWVCPHSKB-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid, commonly known as MOT, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. MOT has been extensively studied for its antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Antibacterial Activity

One significant application of compounds related to 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is in the field of antibacterial research. For instance, a study synthesized and evaluated the antibacterial activity of various compounds, including those related to the chemical . These compounds demonstrated good activity against certain bacterial strains like K.pneumoniae and E. faecalis, while others showed moderate activity against bacteria such as E. coli and S. aureus (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antitumor Activity

Research has also focused on the synthesis of various derivatives of the chemical, highlighting their potential in antimicrobial and antitumor applications. For example, some derivatives demonstrated antimicrobial activity against different microorganisms and were found to possess antitumor activity towards breast cancer (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Fluorescence and Laser Dye Applications

A study on pyridylthiazoles, which are structurally related to the compound , revealed their potential as fluorescent materials. These compounds showed high luminescence, making them useful for applications like metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

properties

IUPAC Name

2-(5-methyl-2-oxo-4-phenyl-1,3-thiazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-11(9-5-3-2-4-6-9)13(7-10(14)15)12(16)17-8/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMVALWVCPHSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid

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